2-(Pyridin-3-yl)-1,3,4-oxadiazole
Overview
Description
2-(Pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both pyridine and oxadiazole rings in its structure contributes to its unique chemical reactivity and biological activity.
Scientific Research Applications
2-(Pyridin-3-yl)-1,3,4-oxadiazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
Pyridine derivatives have been known to interact with a variety of biological targets, including receptor tyrosine kinases
Mode of Action
It is known that pyridine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes caused by 2-(Pyridin-3-yl)-1,3,4-oxadiazole remain to be elucidated.
Biochemical Pathways
Pyridine derivatives have been shown to affect a variety of biochemical pathways, often related to their targets of action
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their pharmacokinetic profiles . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Pyridine derivatives have been shown to have a range of effects, often related to their targets of action
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives, such as 2-(Pyridin-3-yl)-1,3,4-oxadiazole, can interact with various enzymes, proteins, and other biomolecules . For instance, a related compound, 3-(pyridin-2-yl)triimidazotriazine, has been found to exhibit excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that this compound may also interact with certain biomolecules in a similar manner.
Cellular Effects
Preliminary studies suggest that this compound may have potential anti-fibrotic activities . It has been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyridine derivatives can interact with biomolecules through various mechanisms, such as binding interactions, enzyme inhibition or activation, and changes in gene expression . For instance, a related compound, 3-(pyridin-2-yl)triimidazotriazine, has been found to exhibit multiple emission properties due to the copresence of an extended polycyclic nitrogen-rich moiety and a fragment having partial conformational freedom .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that pyridine derivatives can exhibit changes in their effects over time. For example, 3-(pyridin-2-yl)triimidazotriazine has been found to exhibit excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that this compound may also exhibit changes in its effects over time.
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully understood. It is known that pyridine derivatives can be involved in various metabolic pathways. For example, a related compound, 3-(pyridin-2-yl)triimidazotriazine, has been found to exhibit multiple emission properties due to the copresence of an extended polycyclic nitrogen-rich moiety and a fragment having partial conformational freedom .
Transport and Distribution
It is known that pyridine derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that pyridine derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include N-oxides, reduced heterocycles, and substituted derivatives with various functional groups, enhancing the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)-1,3,4-oxadiazole
- 2-(Pyridin-4-yl)-1,3,4-oxadiazole
- 2-(Pyridin-3-yl)-1,2,4-oxadiazole
Uniqueness
2-(Pyridin-3-yl)-1,3,4-oxadiazole is unique due to the specific positioning of the nitrogen atoms in the oxadiazole ring, which influences its electronic properties and reactivity. Compared to its isomers, it exhibits distinct biological activities and chemical reactivity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-pyridin-3-yl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTRMACWCCVROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984428 | |
Record name | 3-(1,3,4-Oxadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65943-95-5 | |
Record name | 3-(1,3,4-Oxadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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